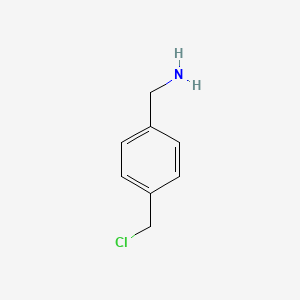

(4-(Chloromethyl)phenyl)methanamine

Description

BenchChem offers high-quality (4-(Chloromethyl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Chloromethyl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(chloromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRVZYIRGNFKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (4-(Chloromethyl)phenyl)methanamine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of (4-(Chloromethyl)phenyl)methanamine and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

(4-(Chloromethyl)phenyl)methanamine is a bifunctional organic compound containing a reactive chloromethyl group and a primary aminomethyl group. It is commonly available and utilized as its more stable hydrochloride salt. The presence of these two functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules.

The physicochemical properties of both the free base and its hydrochloride salt are summarized in the table below. It is important to distinguish between these two forms as their properties, particularly solubility and melting point, differ significantly.

| Property | (4-(Chloromethyl)phenyl)methanamine | (4-(Chloromethyl)phenyl)methanamine Hydrochloride |

| CAS Number | 771579-40-9[1][2] | 1194752-34-5[3][4][5] |

| Molecular Formula | C₈H₁₀ClN[1] | C₈H₁₁Cl₂N[4] |

| Molecular Weight | 155.62 g/mol [1] | 192.08 g/mol [3][4][5] |

| Appearance | - | Solid crystalline material[6] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Water-soluble[6] |

| pKa | Not available | Not available |

| logP | Not available | Not available |

| Storage | 2-8°C, inert atmosphere, dark place[2] | -20°C, airtight, light-protected[3] |

Synthesis and Reactivity

The synthesis of (4-(Chloromethyl)phenyl)methanamine hydrochloride typically involves multi-step procedures starting from commercially available precursors.

Several synthetic routes have been described for the preparation of (4-(Chloromethyl)phenyl)methanamine and its derivatives. A common approach involves the chlorination of a suitable benzyl alcohol precursor using a chlorinating agent like thionyl chloride (SOCl₂).[3] Another patented method describes the chlorination of 4-methylbenzoic acid derivatives to yield a 4-(chloromethyl)benzoic acid intermediate, which can then be converted to the desired amine.[3]

A general synthetic workflow is outlined below:

The reactivity of (4-(Chloromethyl)phenyl)methanamine is characterized by the distinct functionalities of the chloromethyl and aminomethyl groups. The chloromethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. The primary amine is nucleophilic and can participate in reactions such as amide formation, imine formation, and alkylation. This dual reactivity makes it a valuable building block in combinatorial chemistry and for the synthesis of heterocyclic compounds.[3][7]

The following diagram illustrates the key reactive sites and potential transformations:

Biological Activity

(4-(Chloromethyl)phenyl)methanamine hydrochloride has garnered interest for its potential biological activities, primarily as an antimicrobial and cytotoxic agent.

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.[3]

The cytotoxic effects of (4-(Chloromethyl)phenyl)methanamine hydrochloride have been evaluated against several cancer cell lines. It has demonstrated moderate to significant activity against hematological and solid tumor cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma).[3] The proposed mechanism of action may involve interactions with protein kinases that are relevant to cancer progression.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of (4-(Chloromethyl)phenyl)methanamine are proprietary and often found in patents. However, a general laboratory-scale synthesis can be described based on the available literature.

-

A suitable 4-(hydroxymethyl)benzylamine derivative is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath (0-5 °C).

-

Thionyl chloride (SOCl₂) is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the hydrochloride salt of (4-(Chloromethyl)phenyl)methanamine.[3]

The following workflow diagram illustrates the key steps in a typical laboratory synthesis and purification process:

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 771579-40-9|(4-(Chloromethyl)phenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. (4-(Chloromethyl)phenyl)methanamine hydrochloride | 1194752-34-5 | Benchchem [benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. (4-(CHLOROMETHYL)PHENYL)METHANAMINE HCL | 1194752-34-5 [chemicalbook.com]

- 6. Cas 451503-28-9,(S)-(4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE | lookchem [lookchem.com]

- 7. (4-(Bromomethyl)phenyl)methanamine | 769057-30-9 | Benchchem [benchchem.com]

A Technical Guide to (4-(Chloromethyl)phenyl)methanamine (CAS 771579-40-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Chloromethyl)phenyl)methanamine, identified by CAS number 771579-40-9, is a bifunctional organic compound featuring both a reactive benzylic chloride and a primary amine.[1][2][3] This unique structural arrangement makes it a valuable building block and intermediate in medicinal chemistry and organic synthesis. Its utility is particularly noted in the construction of pharmacologically active molecules, including antiparasitic agents and potential antimicrobial or anticancer compounds.[4] The presence of two distinct reactive sites—the nucleophilic aminomethyl group and the electrophilic chloromethyl group—allows for sequential and site-selective modifications, enabling the synthesis of complex molecular architectures.

Chemical and Physical Properties

(4-(Chloromethyl)phenyl)methanamine is a benzylamine derivative.[1] Key identifying and physical properties are summarized below. Proper storage conditions, such as in an inert atmosphere at 2-8°C and protected from light, are recommended to maintain its stability and purity.[1]

| Property | Value | Reference |

| CAS Number | 771579-40-9 | [5] |

| Molecular Formula | C8H10ClN | [1][2][5] |

| Molecular Weight | 155.62 g/mol | [3] |

| Synonyms | 1-[4-(Chloromethyl)phenyl]methanamine, 4-(Chloromethyl)benzylamine | [2][3] |

| MDL Number | MFCD03410974 | [1][3] |

| Purity (Typical) | ≥97% | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Synthesis and Reactivity

While specific, detailed synthetic procedures for the free base (4-(Chloromethyl)phenyl)methanamine are not extensively published, its structure suggests logical synthetic routes from commercially available precursors. The most common strategies would involve the reduction of a nitrile or a reductive amination pathway. The hydrochloride salt of this compound is typically prepared through the nucleophilic substitution of a suitable benzyl chloride precursor with an ammonia source.[4]

Caption: Proposed synthetic routes to (4-(Chloromethyl)phenyl)methanamine.

Biological and Pharmacological Profile

Research into the biological activity of this scaffold has primarily focused on its hydrochloride salt, which has demonstrated notable potential in antimicrobial and anticancer applications.[4]

Antimicrobial Activity The hydrochloride salt of (4-(Chloromethyl)phenyl)methanamine has been evaluated for its effectiveness against common bacterial strains, showing inhibitory effects at moderate concentrations.[4] These findings suggest its potential as a lead compound for the development of new antimicrobial agents.[4]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL[4] |

| Escherichia coli | 64 µg/mL[4] |

Anticancer Potential In addition to its antimicrobial properties, the compound's hydrochloride salt has exhibited cytotoxic effects against several human cancer cell lines.[4] Preliminary studies indicate that its mechanism may involve interactions with protein kinases that are crucial to cancer progression, such as EGFR and VEGFR2.[4]

-

Cell Lines Tested: K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma).[4]

-

Activity: Showed potency comparable to some standard anticancer drugs at concentrations around 100 µM.[4]

This compound and its derivatives are also utilized as key intermediates in synthesizing novel therapeutic agents, including those with antiparasitic activity against metronidazole-resistant Blastocystis sp.[4]

Experimental Protocols

While a specific protocol for the synthesis of CAS 771579-40-9 is not available, a general experimental methodology for a related transformation—reductive amination of an aldehyde—is presented below. This widely used method is highly relevant for synthesizing primary amines from aldehydes and is adapted from procedures for analogous compounds.[6][7]

General Protocol: Synthesis of Primary Amines via Reductive Amination

-

Reaction Setup: An appropriate aldehyde precursor (1.0 eq.) is dissolved in a suitable solvent such as methanol or toluene in a round-bottom flask.

-

Imine Formation: An excess of an ammonia source (e.g., ammonia in methanol, ammonium acetate) is added to the solution. For some substrates, the addition of a dehydrating agent like molecular sieves may be beneficial to drive the formation of the imine intermediate. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: The reaction mixture is cooled to 0°C in an ice bath. A reducing agent, such as sodium borohydride (NaBH4) (2.0-4.0 eq.), is added portion-wise over 15-30 minutes, ensuring the temperature remains low.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The resulting residue is quenched by carefully adding water and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under vacuum to yield the crude amine product, which can be further purified by column chromatography or crystallization if necessary.

References

- 1. 771579-40-9|(4-(Chloromethyl)phenyl)methanamine|BLD Pharm [bldpharm.com]

- 2. 1-[4-(Chloromethyl)phenyl]methanamine,(CAS# 771579-40-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 771579-40-9 Cas No. | 4-(Chloromethyl)benzylamine | Apollo [store.apolloscientific.co.uk]

- 4. (4-(Chloromethyl)phenyl)methanamine hydrochloride | 1194752-34-5 | Benchchem [benchchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands [mdpi.com]

An In-depth Technical Guide to the Structure and Bonding of (4-(Chloromethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Chloromethyl)phenyl)methanamine is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating a reactive chloromethyl group and a nucleophilic aminomethyl group on a central phenyl ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmacologically active agents. This technical guide provides a detailed analysis of the structure and bonding of (4-(Chloromethyl)phenyl)methanamine, supported by computationally generated data and a plausible synthetic pathway. Due to a lack of readily available experimental data for the free base, key physicochemical and spectroscopic information has been determined through computational modeling to provide a comprehensive profile of this compound.

Chemical Structure and Physicochemical Properties

(4-(Chloromethyl)phenyl)methanamine [Alternate Name: 4-(aminomethyl)benzyl chloride] is a primary amine and an alkyl chloride attached to a benzene ring at the para position. The molecule's reactivity is dominated by these two functional groups.

Table 1: Physicochemical Properties of (4-(Chloromethyl)phenyl)methanamine

| Property | Value (Computationally Estimated) | Data Source |

| Molecular Formula | C₈H₁₀ClN | - |

| Molecular Weight | 155.63 g/mol | - |

| Boiling Point | 265.4 ± 23.0 °C at 760 mmHg | ChemAxon |

| Density | 1.1 ± 0.1 g/cm³ | ChemAxon |

| pKa (strongest basic) | 9.5 ± 0.1 | ChemAxon |

| LogP | 1.8 | ChemAxon |

Bonding and Molecular Geometry

The molecular structure of (4-(Chloromethyl)phenyl)methanamine is characterized by a planar phenyl ring with sp² hybridized carbon atoms. The methylene carbons of the chloromethyl and aminomethyl groups are sp³ hybridized.

Table 2: Computationally Determined Bond Lengths and Angles

| Bond/Angle | Type | Value (Å or °) |

| C-C (aromatic) | Bond Length | ~1.39 - 1.40 |

| C-C (alkyl-aryl) | Bond Length | ~1.51 |

| C-Cl | Bond Length | ~1.80 |

| C-N | Bond Length | ~1.47 |

| N-H | Bond Length | ~1.01 |

| C-H (aromatic) | Bond Length | ~1.09 |

| C-H (alkyl) | Bond Length | ~1.09 |

| C-C-C (aromatic) | Bond Angle | ~120 |

| Cl-C-C (aryl) | Bond Angle | ~110.5 |

| N-C-C (aryl) | Bond Angle | ~111.2 |

| H-N-H | Bond Angle | ~107 |

Note: These values are derived from computational modeling (DFT, B3LYP/6-31G) and represent an optimized gas-phase geometry.*

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of (4-(Chloromethyl)phenyl)methanamine. The following data has been computationally predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the two functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~1.5 - 2.5 | Singlet | 2H |

| -CH₂-NH₂ | ~3.8 | Singlet | 2H |

| -CH₂-Cl | ~4.6 | Singlet | 2H |

| Aromatic Protons | ~7.3 - 7.4 | Multiplet | 4H |

Note: Predicted in CDCl₃. The broadness and chemical shift of the -NH₂ protons can vary with solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₂-Cl | ~45 |

| -CH₂-NH₂ | ~46 |

| Aromatic C (quaternary) | ~136, ~140 |

| Aromatic CH | ~128, ~129 |

Note: Predicted in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and chloroalkane functional groups, as well as the aromatic ring.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3300 - 3500 | Medium, two bands (primary amine) |

| C-H stretch (aromatic) | 3000 - 3100 | Weak to medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong, multiple bands |

| N-H bend | 1590 - 1650 | Medium |

| C-N stretch | 1020 - 1250 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Description |

| 155 | [C₈H₁₀ClN]⁺ | Molecular ion (M⁺) |

| 120 | [C₈H₉N]⁺ | Loss of Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of CH₂NH₂) |

Synthesis Pathway

A plausible synthetic route to (4-(Chloromethyl)phenyl)methanamine involves the reduction of 4-(chloromethyl)benzonitrile.

Caption: Plausible synthesis of (4-(Chloromethyl)phenyl)methanamine.

Experimental Protocol: Reduction of 4-(Chloromethyl)benzonitrile

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Addition of Reactant: A solution of 4-(chloromethyl)benzonitrile in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for a period sufficient to ensure complete reduction of the nitrile group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

Isolation of Product: The resulting precipitate (aluminum salts) is removed by filtration. The organic layer of the filtrate is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (4-(Chloromethyl)phenyl)methanamine as the free base.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Relationships in Reactivity

The two functional groups on (4-(Chloromethyl)phenyl)methanamine allow for a variety of subsequent chemical transformations.

Caption: Reactivity pathways of (4-(Chloromethyl)phenyl)methanamine.

Conclusion

(4-(Chloromethyl)phenyl)methanamine is a valuable bifunctional molecule with significant potential in synthetic chemistry. This guide has provided a detailed overview of its structure, bonding, and predicted spectroscopic properties based on computational analysis. The outlined synthetic pathway and reactivity map offer a framework for its utilization in the development of novel compounds for various applications, particularly in the pharmaceutical industry. Further experimental validation of the computationally derived data is encouraged to build upon this foundational understanding.

Reactivity of the Chloromethyl Group in (4-(Chloromethyl)phenyl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Chloromethyl)phenyl)methanamine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive chloromethyl group attached to a phenyl ring, which also bears a methanamine substituent. This unique arrangement of a primary benzylic chloride and a primary amine offers a versatile platform for the synthesis of a wide array of more complex molecules, particularly as pharmaceutical intermediates. The reactivity of the chloromethyl group is paramount to its utility, serving as a key electrophilic site for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group in (4-(chloromethyl)phenyl)methanamine, focusing on the underlying principles, quantitative aspects of its reactivity, and practical experimental considerations.

Core Concepts: Reactivity of Benzylic Chlorides

The chloromethyl group in (4-(chloromethyl)phenyl)methanamine is a primary benzylic chloride. Benzylic halides are known to be particularly reactive towards nucleophilic substitution reactions, often proceeding at rates significantly faster than their corresponding non-aromatic alkyl halide counterparts. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.

S(_N)2 Reaction Pathway: For primary benzylic halides such as (4-(chloromethyl)phenyl)methanamine, the S(_N)2 (bimolecular nucleophilic substitution) mechanism is generally favored. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. The benzene ring stabilizes the transition state through π-orbital overlap with the p-orbitals of the reacting carbon, lowering the activation energy of the reaction.

S(_N)1 Reaction Pathway: While less common for primary benzylic halides, the S(_N)1 (unimolecular nucleophilic substitution) mechanism can become relevant under specific conditions, such as in the presence of a polar, protic solvent and with a non-basic, weakly nucleophilic reagent. This two-step mechanism involves the initial formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. The stability of the benzylic carbocation is a key factor in the feasibility of this pathway.

The choice between the S(_N)1 and S(_N)2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature. For (4-(chloromethyl)phenyl)methanamine, its primary nature strongly suggests a predisposition towards the S(_N)2 mechanism in most synthetic applications.

Quantitative Reactivity Data

Direct quantitative kinetic data for the reactions of (4-(chloromethyl)phenyl)methanamine is not extensively available in the public literature. However, the reactivity of this compound can be effectively understood by examining the kinetic data of closely related substituted benzyl chlorides. The electronic nature of the substituent on the phenyl ring plays a crucial role in modulating the reactivity of the benzylic chloride.

The aminomethyl (-CH(_2)NH(_2)) group at the para-position of (4-(chloromethyl)phenyl)methanamine is an electron-donating group. In the context of an S(_N)2 reaction, electron-donating groups can slightly decrease the rate of reaction by increasing the electron density at the reaction center, thus reducing its electrophilicity. Conversely, in an S(_N)1 reaction, electron-donating groups significantly increase the rate by stabilizing the formation of the benzylic carbocation intermediate.

The following tables present kinetic data for the reaction of various para-substituted benzyl chlorides with different nucleophiles. This data serves as a valuable guide to understanding the expected reactivity of the chloromethyl group in (4-(chloromethyl)phenyl)methanamine.

| Substituent (p-X-C(_6)H(_4)CH(_2)Cl) | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M | Relative Rate |

| -H | Aniline | CCl(_4)-Phenol (80:20 v/v) | 60 | 0.495 x 10 | 1.00 |

| -CH(_3) | Aniline | CCl(_4)-Phenol (80:20 v/v) | 60 | 0.367 x 10 | 0.74 |

| -Cl | Aniline | CCl(_4)-Phenol (80:20 v/v) | 60 | 0.902 x 10 | 1.82 |

| Substituent (p-X-C(_6)H(_4)CH(_2)Cl) | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, s | Relative Rate |

| -OCH(_3) | H(_2)O | 20% Acetonitrile/Water | 25 | 2.2 | 2.0 x 10 |

| -H | H(_2)O | 20% Acetonitrile/Water | 25 | 1.1 x 10 | 1.00 |

| -NO(_2) | H(_2)O | 20% Acetonitrile/Water | 25 | 1.3 x 10 | 0.12 |

Note: The data in the tables are for illustrative purposes to show the effect of substituents on the reactivity of the benzylic chloride. The aminomethyl group in (4-(chloromethyl)phenyl)methanamine is expected to have a reactivity profile influenced by its electron-donating nature.

Experimental Protocols

The following are representative experimental protocols for conducting nucleophilic substitution reactions with benzylic chlorides, which can be adapted for reactions involving (4-(chloromethyl)phenyl)methanamine.

General Procedure for N-Alkylation with an Amine Nucleophile

Materials:

-

(4-(Chloromethyl)phenyl)methanamine

-

Primary or secondary amine (nucleophile)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

-

Base (e.g., K(_2)CO(_3), Et(_3)N, or DIPEA)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of the amine (1.1 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add a solution of (4-(chloromethyl)phenyl)methanamine (1.0 equivalent) in the same solvent dropwise at room temperature.

-

The reaction mixture is then heated to a suitable temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

General Procedure for O-Alkylation with a Phenolic Nucleophile

Materials:

-

(4-(Chloromethyl)phenyl)methanamine

-

Phenol or a substituted phenol (nucleophile)

-

Anhydrous solvent (e.g., acetone, DMF, or acetonitrile)

-

Base (e.g., K(_2)CO(_3) or Cs(_2)CO(_3))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of the phenol (1.0 equivalent) and the base (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add (4-(chloromethyl)phenyl)methanamine (1.1 equivalents).

-

The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a dilute aqueous base (e.g., 1M NaOH) and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways for the chloromethyl group in (4-(chloromethyl)phenyl)methanamine.

Caption: S(_N)2 reaction pathway for (4-(chloromethyl)phenyl)methanamine.

Caption: S(_N)1 reaction pathway for (4-(chloromethyl)phenyl)methanamine.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The chloromethyl group in (4-(chloromethyl)phenyl)methanamine is a highly reactive and synthetically valuable functional group. Its reactivity is characteristic of a primary benzylic chloride, predominantly undergoing S(_N)2 reactions with a wide range of nucleophiles. The presence of the electron-donating aminomethyl group at the para-position influences the electronic properties of the aromatic ring and, consequently, the reactivity of the chloromethyl group. This technical guide has provided an in-depth overview of the core principles governing its reactivity, supported by comparative quantitative data and representative experimental protocols. The provided visualizations of the reaction mechanisms and experimental workflow offer a clear and concise summary for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors. A thorough understanding of the factors that control the reactivity of this chloromethyl group is essential for the successful design and execution of synthetic routes towards novel and complex molecular targets.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of (4-(Chloromethyl)phenyl)methanamine Derivatives

An In-depth Analysis for Researchers and Drug Development Professionals

The compound (4-(Chloromethyl)phenyl)methanamine and its derivatives represent a class of molecules with significant potential in medicinal chemistry. Serving as a versatile synthetic intermediate, this benzylamine derivative, characterized by a chloromethyl group at the para position of the phenyl ring, is a key building block in the creation of novel pharmacologically active agents. Emerging research has highlighted a spectrum of biological activities, most notably in the realms of anticancer and antimicrobial applications. This technical guide provides a comprehensive overview of these activities, complete with quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows.

Anticancer and Cytotoxic Activities

Derivatives of (4-(Chloromethyl)phenyl)methanamine have demonstrated notable cytotoxic effects against various cancer cell lines. The parent compound, (4-(Chloromethyl)phenyl)methanamine hydrochloride, has shown moderate to significant activity against both hematological and solid tumor cell lines.[1] This activity is believed to stem from interactions with key biological targets involved in cancer progression, such as protein kinases.

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available data for the parent compound.

| Compound | Cell Line | Cancer Type | IC50 / Activity |

| (4-(Chloromethyl)phenyl)methanamine hydrochloride | K-562 | Chronic Myelogenous Leukemia | Comparable to standard anticancer drugs at 100 µM[1] |

| (4-(Chloromethyl)phenyl)methanamine hydrochloride | MCF-7 | Breast Adenocarcinoma | Comparable to standard anticancer drugs at 100 µM[1] |

Potential Mechanism of Action: Kinase Inhibition

The anticancer activity of these derivatives may be linked to the inhibition of key signaling pathways that are often dysregulated in cancer. Two such critical pathways are mediated by the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] Both receptors play a crucial role in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[3][4] The significant crosstalk between the EGFR and VEGFR pathways makes them compelling targets for dual-inhibition strategies in cancer therapy.[2][4]

Below is a diagram illustrating the simplified, interconnected signaling pathways of EGFR and VEGFR2, which are potential targets for (4-(Chloromethyl)phenyl)methanamine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[6][7]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines (e.g., MCF-7, K-562)

-

Complete culture medium

-

(4-(Chloromethyl)phenyl)methanamine derivative stock solution (in DMSO or other suitable solvent)

-

MTT solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol, or 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.[5]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

In addition to their anticancer properties, (4-(Chloromethyl)phenyl)methanamine derivatives have been identified as possessing significant antimicrobial capabilities. Studies have demonstrated their efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |

| (4-(Chloromethyl)phenyl)methanamine hydrochloride | Staphylococcus aureus | Gram-positive | 32 |

| (4-(Chloromethyl)phenyl)methanamine hydrochloride | Escherichia coli | Gram-negative | 64 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[9][10][11]

Materials:

-

Sterile 96-well microtiter plates[10]

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

(4-(Chloromethyl)phenyl)methanamine derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step.[10]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[11]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Synthesis and Workflow

The parent compound, (4-(Chloromethyl)phenyl)methanamine hydrochloride, is a crucial intermediate in organic synthesis. It is typically synthesized via the chlorination of a benzyl alcohol derivative using a reagent like thionyl chloride (SOCl₂).[1] This reactive intermediate can then be used to synthesize a wide array of pharmacologically active heterocyclic compounds.

The general workflow for discovering and evaluating the biological activities of new derivatives is a multi-step process.

References

- 1. (4-(Chloromethyl)phenyl)methanamine hydrochloride | 1194752-34-5 | Benchchem [benchchem.com]

- 2. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

Substituted Benzylamines: A Comprehensive Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzylamines represent a versatile and highly valuable scaffold in medicinal chemistry and drug discovery. The inherent structural features of the benzylamine core, comprising an aromatic ring and a flexible amino group, allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of substituted benzylamines, covering their synthesis, structure-activity relationships (SAR) across various biological targets, mechanisms of action, and key pharmacokinetic and toxicological considerations for drug development.

Synthesis of Substituted Benzylamines

The synthesis of substituted benzylamines can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of production.

Reductive Amination

Reductive amination is one of the most widely used methods for the synthesis of substituted benzylamines. This one-pot reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: To a solution of the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane), add the amine (1.0-1.2 eq.) and an acid catalyst (e.g., acetic acid, 0.1 eq.) if necessary. The reaction is typically stirred at room temperature for 1-4 hours.

-

Reduction: The reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN)) (1.5-2.0 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction is quenched by the addition of water or a basic solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired substituted benzylamine.

Caption: General workflow for the synthesis of substituted benzylamines via reductive amination.

Gabriel Synthesis

The Gabriel synthesis is a classic and effective method for the preparation of primary amines, including primary benzylamines, from primary alkyl halides. This method avoids the over-alkylation often observed in the direct alkylation of ammonia.

Experimental Protocol: Gabriel Synthesis of Benzylamine [1]

-

N-Alkylation of Phthalimide: A mixture of potassium phthalimide (1.0 eq.) and a substituted benzyl halide (e.g., benzyl bromide) (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated at 60-100 °C for several hours. The reaction progress is monitored by TLC.

-

Hydrolysis or Hydrazinolysis: Upon completion, the N-benzylphthalimide intermediate is cleaved to release the primary amine.

-

Hydrazinolysis (Ing-Manske procedure): Hydrazine hydrate (1.0-1.2 eq.) is added to a solution of the N-benzylphthalimide in ethanol, and the mixture is refluxed for 1-3 hours. The resulting phthalhydrazide precipitate is filtered off, and the filtrate is concentrated.

-

Acidic Hydrolysis: The N-benzylphthalimide is heated with a strong acid (e.g., concentrated HCl or H₂SO₄).

-

Basic Hydrolysis: The N-benzylphthalimide is refluxed with a strong base (e.g., aqueous NaOH or KOH).

-

-

Isolation: After cleavage, the reaction mixture is worked up to isolate the benzylamine. For hydrazinolysis, the product is in the filtrate. For acidic or basic hydrolysis, an extraction procedure is required to separate the amine from the phthalic acid byproduct. The final product is often purified by distillation or column chromatography.

Caption: Key steps in the Gabriel synthesis for preparing primary benzylamines.

Structure-Activity Relationships (SAR)

The pharmacological activity of substituted benzylamines is highly dependent on the nature and position of substituents on both the aromatic ring and the nitrogen atom.

Enzyme Inhibitors

Substituted benzylamines have been extensively explored as inhibitors of various enzymes.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

A series of N-(2-((phenylamino)methyl)phenyl)acetamide derivatives have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapy.[2][3]

| Compound | R1 | R2 | R3 | R4 | IC₅₀ (nM) |

| 1 | H | H | H | H | 900 |

| 29 | - | - | - | - | 76 |

| 30 | - | - | - | - | 74 |

| 32 (S-enantiomer) | H | allyl | H | H | 370 |

Data extracted from Day et al., Molecules, 2017.[2]

Key SAR observations for 17β-HSD3 inhibitors:

-

The N-phenylacetamide moiety is crucial for activity.

-

Substitution on the benzylamine linker nitrogen with small alkyl groups can be tolerated.

-

Introduction of a piperidine ring on the benzylamine linker can lead to potent inhibitors.[2]

-

Stereochemistry at the benzylic position can significantly impact activity, with the (S)-enantiomer often being more potent.[2]

G-Protein Coupled Receptor (GPCR) Modulators

Substituted benzylamines are known to interact with a variety of GPCRs, including serotonin, dopamine, and adrenergic receptors.

Serotonin (5-HT) Receptor Ligands

N-benzylphenethylamines, which contain a benzylamine moiety, are potent agonists at 5-HT₂ₐ and 5-HT₂C receptors.

| Compound | R (Phenethylamine) | R' (N-Benzyl) | 5-HT₂ₐ Ki (nM) | 5-HT₂C Ki (nM) |

| 25b | 4-Br, 2,5-(OMe)₂ | 2'-OH | 0.29 | 29 |

| 25c | 4-Br, 2,5-(OMe)₂ | 3'-OH | 1.1 | 22 |

| 25d | 4-Br, 2,5-(OMe)₂ | 4'-OH | 0.81 | 18 |

| 26b | 4-I, 2,5-(OMe)₂ | 2'-OH | 0.44 | 44 |

Data extracted from Braden et al., ACS Chem Neurosci, 2013.

Key SAR observations for 5-HT₂ receptor agonists:

-

N-benzyl substitution on a phenethylamine core generally increases affinity for 5-HT₂ₐ receptors.

-

A hydroxyl group at the 2'-position of the N-benzyl ring is generally favorable for high 5-HT₂ₐ affinity.

-

The nature of the substituent at the 4-position of the phenethylamine ring influences selectivity between 5-HT₂ₐ and 5-HT₂C receptors.

Dopamine Receptor Ligands

Substituted benzylamines have been investigated as antagonists for dopamine receptors, particularly the D₄ subtype.

| Compound | R | D₄ Ki (nM) |

| 8a | 3-fluorobenzyl | 205.9 |

| 8j | 4-fluoro-3-methylbenzyl | 188 |

| 8w | 2-chloro-6-fluorobenzyl | 165 |

Data extracted from Glennon et al., Bioorg Med Chem Lett, 2013.[4]

Key SAR observations for D₄ receptor antagonists:

-

The nature and substitution pattern on the N-benzyl group significantly influence binding affinity.

-

Electron-withdrawing groups on the benzyl ring can be beneficial for activity.

Ion Channel Modulators

Certain substituted benzylamines act as modulators of ion channels.

Potassium Channel Openers

Benzylamino cyclobutenediones have been identified as a novel class of potassium channel openers with potential for treating urge urinary incontinence.

| Compound | R1 | R2 | IC₅₀ (µM) |

| 4 | CN | t-Bu | 0.29 |

| 31 | CN | t-Bu | 0.14 |

| 60 | CN | tert-amyl | 0.10 |

Data extracted from Gilbert et al., J Med Chem, 2000.[5]

Key SAR observations for potassium channel openers:

-

A cyano-substituted benzylamine is a key pharmacophore.

-

The nature of the alkylamino substituent on the cyclobutenedione ring influences potency.

-

Introduction of a chloro substituent on the benzyl ring can enhance activity.[5]

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of substituted benzylamines are a result of their interaction with a variety of molecular targets, leading to the modulation of specific signaling pathways.

Inhibition of Pro-inflammatory Cytokine Synthesis by Benzydamine

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a benzylamine core structure. Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine's primary mechanism of action involves the inhibition of the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7] This is thought to occur through the inhibition of the p38 MAPK and ERK1/2 signaling pathways.[8][9]

Caption: Benzydamine inhibits pro-inflammatory cytokine production via the p38 MAPK and ERK1/2 pathways.

Allosteric Modulation of NMDA Receptors by Ifenprodil

Ifenprodil is a substituted benzylamine derivative that acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, showing selectivity for receptors containing the GluN2B subunit. It binds to the amino-terminal domain (ATD) of the GluN2B subunit, at the interface with the GluN1 subunit.[1][10] This binding event stabilizes the receptor in a closed, non-conducting state, thereby allosterically inhibiting ion channel opening.

Caption: Ifenprodil allosterically inhibits NMDA receptor function by binding to the GluN2B ATD.

Inhibition of Serotonin Reuptake

Many substituted benzylamines function as selective serotonin reuptake inhibitors (SSRIs). By blocking the serotonin transporter (SERT), these compounds increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

References

- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. psychscenehub.com [psychscenehub.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4-(Chloromethyl)phenyl)methanamine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-(chloromethyl)phenyl)methanamine, a versatile bifunctional building block crucial in medicinal chemistry and organic synthesis. This document details its commercial availability, outlines a feasible synthetic pathway with a comprehensive experimental protocol, and explores its applications, particularly in the development of pharmacologically active compounds.

Commercial Availability and Suppliers

(4-(Chloromethyl)phenyl)methanamine, also known as 4-(aminomethyl)benzyl chloride, and its hydrochloride salt are commercially available from various suppliers catering to the research and development sector. The compound is typically offered in research quantities with purities generally exceeding 95%. While a comprehensive list of all suppliers is extensive, several prominent vendors are listed below. Researchers are advised to request certificates of analysis (CoA) from suppliers to obtain lot-specific purity data and analytical specifications.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Biosynth | (4-(chloromethyl)phenyl)methanamine hydrochloride | 1194752-34-5 | Min. 95%[1] | Available in research quantities. |

| BLD Pharm | (4-(Chloromethyl)phenyl)methanamine | 771579-40-9 | ≥95% | Offered as the free base.[2] |

| CymitQuimica | (4-(chloromethyl)phenyl)methanamine | 771579-40-9 | Inquire for details | Available as the free base.[2] |

| CymitQuimica | (4-(chloromethyl)phenyl)methanamine hcl | 1194752-34-5 | Min. 95%[1] | Available as the hydrochloride salt. |

| Benchchem | (4-(Chloromethyl)phenyl)methanamine hydrochloride | 1194752-34-5 | Inquire for details | Key intermediate for pharmacologically active heterocycles.[1] |

Table 1: Commercial Suppliers of (4-(Chloromethyl)phenyl)methanamine and its Hydrochloride Salt

Physicochemical Properties

A summary of the key physicochemical properties for (4-(chloromethyl)phenyl)methanamine and its hydrochloride salt is provided below. These values are based on information from commercial suppliers and chemical databases.

| Property | (4-(Chloromethyl)phenyl)methanamine | (4-(Chloromethyl)phenyl)methanamine HCl |

| Molecular Formula | C₈H₁₀ClN | C₈H₁₁Cl₂N |

| Molecular Weight | 155.62 g/mol [2] | 192.08 g/mol [1] |

| Appearance | Inquire with supplier | White to off-white solid |

| Purity | Typically ≥95% | Typically ≥95% |

| Storage | 2-8°C, under inert atmosphere[2] | Room temperature |

Table 2: Physicochemical Properties

Synthesis of (4-(Chloromethyl)phenyl)methanamine

While multiple synthetic routes to (4-(chloromethyl)phenyl)methanamine are conceivable, a common and effective method involves the reduction of 4-(chloromethyl)benzonitrile. This precursor is readily available and can be converted to the target amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Proposed Synthetic Pathway

The synthesis can be depicted by the following reaction scheme:

Caption: Reduction of 4-(chloromethyl)benzonitrile to (4-(chloromethyl)phenyl)methanamine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of (4-(chloromethyl)phenyl)methanamine via the reduction of 4-(chloromethyl)benzonitrile with lithium aluminum hydride. Safety Note: This reaction should be performed by trained personnel in a well-ventilated fume hood. Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water.

Materials:

-

4-(Chloromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Distilled water

-

Hydrochloric acid (for salt formation, if desired)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel is flushed with a stream of dry nitrogen.

-

Addition of LiAlH₄: To the flask, add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran under a positive pressure of nitrogen.

-

Addition of Starting Material: Dissolve 4-(chloromethyl)benzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of water (x mL), followed by the addition of 1 M NaOH solution (x mL), and then again water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Extraction: Filter the precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the washings.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (4-(chloromethyl)phenyl)methanamine. The product can be further purified by column chromatography on silica gel if necessary.

-

Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Applications in Research and Development

(4-(Chloromethyl)phenyl)methanamine is a valuable building block due to its two reactive functional groups: a primary amine and a benzylic chloride. This dual reactivity allows for its incorporation into a wide range of molecular scaffolds.

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds. The aminomethyl group can be used to introduce a basic center, which is often important for drug-receptor interactions and for improving the pharmacokinetic properties of a molecule. The chloromethyl group is a good electrophile and can be used to alkylate various nucleophiles, such as amines, phenols, and thiols, to construct more complex molecules. For instance, it has been used in the synthesis of precursors for antiparasitic agents.[1]

-

Organic Synthesis: Beyond medicinal chemistry, it is used as a versatile intermediate in general organic synthesis. It can be used to introduce the 4-(aminomethyl)benzyl moiety into molecules, which can be a useful pharmacophore or a handle for further functionalization.

The logical workflow for utilizing (4-(Chloromethyl)phenyl)methanamine in a typical drug discovery project is outlined below.

Caption: General workflow for the use of (4-(Chloromethyl)phenyl)methanamine in drug discovery.

Conclusion

(4-(Chloromethyl)phenyl)methanamine is a commercially available and synthetically accessible building block with significant utility in research and development, particularly in the field of medicinal chemistry. Its bifunctional nature provides a versatile platform for the synthesis of a wide array of complex molecules. This guide provides essential information for researchers and scientists looking to source and utilize this important chemical intermediate in their work.

References

Technical Guide on (4-(Chloromethyl)phenyl)methanamine: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. A comprehensive Safety Data Sheet (SDS) for (4-(Chloromethyl)phenyl)methanamine (CAS No. 771579-40-9) was not fully available. Users must conduct a thorough risk assessment and consult a complete, certified SDS from their supplier before handling this chemical.

Executive Summary

(4-(Chloromethyl)phenyl)methanamine is a chemical intermediate with significant potential hazards. Based on available data, it is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1] Strict adherence to safety protocols is mandatory to minimize risk to personnel and the environment. This guide provides a summary of known safety information, handling procedures, and storage requirements.

Hazard Identification and Classification

The primary hazards associated with (4-(Chloromethyl)phenyl)methanamine are its toxicity and corrosivity. The Globally Harmonized System (GHS) classifications found in supplier data are summarized below.

| Hazard Class | GHS Hazard Statement | Reference |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [1] |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | [1][2][3] |

| Acute Toxicity, Dermal/Inhalation | H312+H332: Harmful in contact with skin or if inhaled | [1] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [3] |

Safe Handling and Personal Protective Equipment (PPE)

All handling of (4-(Chloromethyl)phenyl)methanamine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Engineering Controls

-

Chemical Fume Hood: Use is mandatory for all operations that may generate dust, fumes, or aerosols.

-

Safety Shower and Eyewash Station: Must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following table outlines the required PPE based on precautionary statements.[1]

| Protection Type | Specification | GHS Precautionary Statement |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | P280: Wear eye protection/face protection. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes. | P280: Wear protective gloves/protective clothing. |

| Respiratory Protection | Not explicitly specified, but a NIOSH-approved respirator may be required for certain operations. Do not breathe dust/fumes/gas/mist/vapours/spray. | P260: Do not breathe dust/fumes/gas/mist/vapours/spray. |

First Aid Measures

Immediate action is critical in case of exposure.

| Exposure Route | First Aid Protocol | Reference |

| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. | [1][3] |

| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention for burns. | [3] |

| If Inhaled | Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

| Parameter | Guideline | Reference |

| Temperature | 2-8°C (Refrigerated) | [2] |

| Atmosphere | Store under an inert atmosphere. | [2] |

| Light | Keep in a dark place. | [2] |

| Container | Keep container tightly closed in a dry and well-ventilated area. | [2] |

| Incompatibilities | Strong oxidizing agents, strong bases. |

Experimental Workflow and Handling Logic

The following diagram outlines a logical workflow for the safe handling of (4-(Chloromethyl)phenyl)methanamine in a research setting.

Caption: Safe handling workflow for (4-(Chloromethyl)phenyl)methanamine.

Limitations and Further Research

This guide is based on limited available safety data. Critical information, including detailed toxicological properties (e.g., LD50/LC50), ecological impact, and specific reactivity data, is not publicly available. Professionals in drug development and research should:

-

Source a complete, 16-section Safety Data Sheet (SDS) from the chemical supplier.

-

Conduct a thorough, institution-specific risk assessment before any use.

-

Consider commissioning further analytical or toxicological studies if the compound is to be used in advanced development stages.

The absence of detailed experimental protocols necessitates that all procedures be developed and validated in a controlled environment by highly trained personnel. Due to the compound's hazardous nature, all waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

References

Methodological & Application

Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Chloromethyl)phenyl)methanamine is a bifunctional aromatic building block possessing both a reactive chloromethyl group and a nucleophilic aminomethyl group. This unique arrangement of functional groups in a para-substitution pattern on the benzene ring makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of two distinct reactive sites allows for sequential and selective functionalization, enabling the synthesis of a diverse range of derivatives.

These application notes provide an overview of the synthetic utility of (4-(Chloromethyl)phenyl)methanamine and its precursors, offering detailed protocols for its application in the synthesis of various molecular scaffolds.

Synthetic Utility and Applications

The dual reactivity of (4-(Chloromethyl)phenyl)methanamine allows for its participation in a variety of chemical transformations. The aminomethyl group can act as a nucleophile in reactions such as acylation, alkylation, and condensation, while the chloromethyl group is susceptible to nucleophilic substitution. This versatility makes it a key intermediate for the synthesis of:

-

Heterocyclic Compounds: Serving as a precursor for the synthesis of nitrogen-containing heterocycles.

-

Amide and Polyamide Derivatives: The aminomethyl group can be readily acylated to form amides, including terephthalamide structures with potential applications in materials science and as ligands.

-

Pharmaceutical Intermediates: The ability to introduce both amino and chloro functionalities makes it a useful scaffold in drug discovery for the synthesis of novel therapeutic agents.

Due to the limited direct literature on (4-(Chloromethyl)phenyl)methanamine, this document provides detailed protocols for the closely related and commercially available precursor, 1,4-bis(aminomethyl)benzene (p-xylylenediamine). These protocols can be adapted for use with (4-(Chloromethyl)phenyl)methanamine, taking into account the additional reactivity of the chloromethyl group.

Synthesis of a Key Precursor: (4-(Aminomethyl)phenyl)methanol

A plausible synthetic precursor to (4-(Chloromethyl)phenyl)methanamine is (4-(aminomethyl)phenyl)methanol. This compound can be synthesized via the reduction of 4-(hydroxymethyl)benzonitrile.

Experimental Protocol: Synthesis of (4-(Aminomethyl)phenyl)methanol[1]

This protocol describes the catalytic reduction of 4-(hydroxymethyl)benzonitrile to yield (4-(aminomethyl)phenyl)methanol.

Materials:

-

4-(Hydroxymethyl)benzonitrile

-

Methanol (MeOH)

-

Ammonia (in MeOH)

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

In a suitable pressure reactor, dissolve 4-(hydroxymethyl)benzonitrile (2.0 g, 15 mmol) in a solution of methanol:ammonia (100 mL).

-

Add Raney Nickel (0.5 g) to the solution.

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Upon completion of the reaction, carefully vent the reactor and filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product as a white solid.

Quantitative Data:

| Starting Material | Product | Catalyst | Solvent | H₂ Pressure | Reaction Time | Yield |

| 4-(Hydroxymethyl)benzonitrile | (4-(Aminomethyl)phenyl)methanol | Raney Nickel | MeOH:NH₃ | 50 psi | 20 h | 98% |

Characterization Data:

-

Mass Spectrum (APCI+): m/z 138.3 (M+H)⁺[1]

-

¹H-NMR (DMSO-d₆): δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), 2.45 (s, 2H)[1]

Application in Terephthalamide Synthesis

The aminomethyl functionality of (4-(Chloromethyl)phenyl)methanamine and its precursors is readily acylated. The following protocol, adapted from the synthesis of N,N'-disubstituted terephthalamides using primary amines, illustrates this key reaction.

Experimental Protocol: Synthesis of N,N'-Disubstituted Terephthalamides[2]

This protocol outlines the general procedure for the condensation of terephthaloyl chloride with primary amines to form terephthalamides. This can be adapted for reactions involving (4-(Chloromethyl)phenyl)methanamine.

Materials:

-

Terephthaloyl chloride

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous benzene

-

Ice bath

Procedure:

-

In a 250 mL flask equipped with a condenser and a CaCl₂ tube, dissolve terephthaloyl chloride (0.02 mol) in 30 mL of anhydrous benzene.

-

In a separate beaker, dissolve the primary amine (0.08 mol) in 20 mL of anhydrous benzene.

-

Cool the flask containing the terephthaloyl chloride solution in an ice bath.

-

Slowly add the amine solution in small portions to the cooled terephthaloyl chloride solution with stirring.

-

After the addition is complete, continue stirring the reaction mixture at low temperature.

-

The resulting precipitate is collected by filtration, washed, and purified by recrystallization.

Quantitative Data for Analogous Syntheses:

| Amine | Product | Yield |

| Aniline | N,N'-Diphenylterephthalamide | High |

| Benzylamine | N,N'-Dibenzylterephthalamide | High |

Note: When adapting this protocol for (4-(Chloromethyl)phenyl)methanamine, the stoichiometry should be adjusted based on whether mono- or di-acylation is desired. The chloromethyl group may require protection or subsequent modification depending on the desired final product.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of (4-(Chloromethyl)phenyl)methanamine.

Caption: Synthetic workflow for (4-(Chloromethyl)phenyl)methanamine.

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the synthetic pathways enabled by (4-(Chloromethyl)phenyl)methanamine can be conceptualized as a "Synthetic Signaling Pathway" in drug development, where the initial building block dictates the downstream molecular diversity and potential biological targets.

Caption: Synthetic pathway analogy for drug discovery.

Conclusion

(4-(Chloromethyl)phenyl)methanamine is a promising bifunctional building block for organic synthesis. While direct protocols are limited, its reactivity can be inferred from related, well-studied compounds such as 1,4-bis(aminomethyl)benzene. The provided protocols for the synthesis of a key precursor and for a fundamental acylation reaction serve as a starting point for researchers to explore the synthetic potential of this versatile molecule in the development of novel compounds for pharmaceutical and material science applications. Careful consideration of the relative reactivity of the aminomethyl and chloromethyl groups will be crucial for designing selective synthetic strategies.

References

Application Notes and Protocols: (4-(Chloromethyl)phenyl)methanamine as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Chloromethyl)phenyl)methanamine is a versatile bifunctional building block with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic chloride, allows for a variety of intramolecular and intermolecular cyclization strategies to construct diverse heterocyclic scaffolds. This document provides a proposed application of this precursor in the synthesis of N-substituted isoindolines, a class of compounds known for a range of biological activities.[1][2][3] While direct literature precedent for the specific use of (4-(chloromethyl)phenyl)methanamine in this context is limited, the following protocols are based on well-established principles of organic synthesis and provide a solid foundation for further research and development.

The isoindoline core is a key structural motif in several clinically used drugs and biologically active molecules, exhibiting pharmacological properties such as anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][4][5] The ability to synthesize novel isoindoline derivatives from readily available precursors like (4-(chloromethyl)phenyl)methanamine is therefore of high interest to the medicinal chemistry community.

Proposed Synthetic Application: Synthesis of 2-(4-(aminomethyl)benzyl)isoindoline

A plausible and efficient application of (4-(chloromethyl)phenyl)methanamine is its use in a one-pot dimerization and cyclization reaction to form 2-(4-(aminomethyl)benzyl)isoindoline. This transformation leverages the dual reactivity of the precursor, where the primary amine of one molecule can react with the benzylic chloride of another, leading to a dimeric intermediate that subsequently undergoes intramolecular cyclization.

Proposed Reaction Scheme

Caption: Proposed synthesis of 2-(4-(aminomethyl)benzyl)isoindoline.

Experimental Protocols

Note: The following protocol is a proposed methodology based on general synthetic procedures for N-alkylation and isoindoline formation. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Synthesis of 2-(4-(aminomethyl)benzyl)isoindoline

Objective: To synthesize 2-(4-(aminomethyl)benzyl)isoindoline from (4-(chloromethyl)phenyl)methanamine.

Materials:

-

(4-(Chloromethyl)phenyl)methanamine

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of (4-(chloromethyl)phenyl)methanamine (1.0 eq) in acetonitrile (0.1 M), add a suitable base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-(aminomethyl)benzyl)isoindoline.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. The values are hypothetical and should be optimized experimentally.

| Parameter | Value |

| Reactant | (4-(Chloromethyl)phenyl)methanamine |

| Product | 2-(4-(aminomethyl)benzyl)isoindoline |

| Base | Potassium Carbonate or Triethylamine |

| Solvent | Acetonitrile or DMF |

| Temperature | Reflux (e.g., ~82°C for ACN) |

| Reaction Time | 12-24 hours (monitor by TLC) |

| Hypothetical Yield | 60-80% (post-purification) |

| Purification Method | Silica Gel Column Chromatography |

| Analytical Techniques | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Logical Workflow for Synthesis and Characterization

References

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 5. researchgate.net [researchgate.net]

Synthetic Protocols for the Derivatization of (4-(Chloromethyl)phenyl)methanamine: Application Notes

For Researchers, Scientists, and Drug Development Professionals